molecular formula C13H5F7O B14672418 1,2,4,5-Tetrafluoro-3-phenoxy-6-(trifluoromethyl)benzene CAS No. 42875-02-5

1,2,4,5-Tetrafluoro-3-phenoxy-6-(trifluoromethyl)benzene

Cat. No.: B14672418
CAS No.: 42875-02-5
M. Wt: 310.17 g/mol
InChI Key: DXVLIJYMRHLYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Tetrafluoro-3-phenoxy-6-(trifluoromethyl)benzene is a fluorinated aromatic compound. It is characterized by the presence of multiple fluorine atoms and a phenoxy group attached to a benzene ring. The trifluoromethyl group further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrafluoro-3-phenoxy-6-(trifluoromethyl)benzene typically involves the use of fluorinated precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrafluoro-3-phenoxy-6-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1,2,4,5-Tetrafluoro-3-phenoxy-6-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of fluorinated biomolecules and their interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrafluoro-3-phenoxy-6-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of fluorine atoms and the phenoxy group can influence its binding affinity and reactivity with various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,5-Tetrafluoro-3-phenoxy-6-(trifluoromethyl)benzene is unique due to the presence of both a phenoxy group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

42875-02-5

Molecular Formula

C13H5F7O

Molecular Weight

310.17 g/mol

IUPAC Name

1,2,4,5-tetrafluoro-3-phenoxy-6-(trifluoromethyl)benzene

InChI

InChI=1S/C13H5F7O/c14-8-7(13(18,19)20)9(15)11(17)12(10(8)16)21-6-4-2-1-3-5-6/h1-5H

InChI Key

DXVLIJYMRHLYQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.